

An In-depth Technical Guide on the Pharmacokinetics of Prolonged-Release Oxycodone/Naloxone

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Introduction

The fixed-dose combination of prolonged-release (PR) oxycodone and naloxone is formulated to provide effective analgesia for severe chronic pain while mitigating opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[1][2] Oxycodone, a potent μ-opioid receptor agonist, is responsible for the analgesic effect.[3][4] Naloxone, a competitive opioid receptor antagonist, is included to counteract the local effects of oxycodone on opioid receptors in the gastrointestinal tract.[3][4]

The key to this formulation's dual action lies in the distinct pharmacokinetic profiles of the two components when administered orally. Oxycodone is well-absorbed and systemically available to exert its analgesic effects on the central nervous system (CNS).[3][4] In contrast, oral naloxone undergoes extensive first-pass metabolism in the liver, resulting in very low systemic bioavailability.[3][4][5][6] This allows naloxone to act locally as an antagonist in the gut, preventing or reducing constipation, without significantly reversing the central analgesic effects of oxycodone.[1][3][4] This guide provides a detailed overview of the pharmacokinetics of prolonged-release oxycodone/naloxone, supported by quantitative data, experimental methodologies, and visual diagrams.

Pharmacokinetics of Oxycodone and Naloxone



The pharmacokinetic properties of the fixed-dose combination are comparable to those of oxycodone PR and naloxone PR administered as separate formulations.[7]

Oxycodone

- Absorption and Bioavailability: Orally administered oxycodone has a high absolute bioavailability, reaching up to 87%.[3][4] The prolonged-release formulation is designed to provide a slower rate of absorption compared to immediate-release formulations. Following administration of the PR tablets, peak plasma concentrations (Cmax) are typically reached within 2 to 3.5 hours.[3][8] Dose proportionality for Cmax and the extent of absorption (AUC) has been established for various tablet strengths.[9]
- Effect of Food: The presence of a high-fat meal can nominally increase the Cmax and bioavailability of oxycodone from the PR formulation, but this effect is not considered clinically relevant.[9] Therefore, the tablets can be taken with or without food.[9]
- Distribution: After absorption, oxycodone is widely distributed throughout the body and
 effectively crosses the blood-brain barrier to produce analgesia.[3] Its parent form is
 considered the primary contributor to the analgesic effect, as its metabolites are found in low
 concentrations in the brain.[3][4]
- Metabolism: Oxycodone is metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. It is N-demethylated to noroxycodone (mainly by CYP3A4) and O-demethylated to the potent opioid oxymorphone (mainly by CYP2D6).
- Elimination: Oxycodone and its metabolites are primarily excreted in the urine.[10] The elimination half-life (t½) of oxycodone from the PR formulation is approximately 4 to 6 hours. [4]

Naloxone

Absorption and Bioavailability: When taken orally, naloxone is subject to significant first-pass metabolism.[9] This results in a very low absolute oral bioavailability of less than 3%.[3][4][9] Studies have shown the mean absolute bioavailability to be ≤ 2% for oral doses ranging from 5 mg to 120 mg.[6][11] This poor systemic availability is crucial for the drug's mechanism of action, as it minimizes the antagonism of oxycodone's central analgesic effects.[1]



- Metabolism: Naloxone is extensively metabolized in the liver, with its primary metabolite being naloxone-3-glucuronide.[3][4] Due to the low bioavailability of the parent drug, this metabolite is the main form found in systemic circulation.[3]
- Elimination: The elimination half-life of naloxone is reported to be between 4 and 17 hours.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of oxycodone and total naloxone (naloxone and its main metabolite, naloxone-3-glucuronide) from a single-dose bioequivalence study in healthy Chinese subjects under fasting and fed conditions.

Table 1: Pharmacokinetic Parameters of Oxycodone (40 mg dose) in Healthy Subjects[3][8]

Condition	Formulati on	Cmax (ng/mL)	Tmax (h)	AUC0-t (h <i>ng/mL)</i>	AUC0–∞ (hng/mL)	t½ (h)
Fasting	Brand- name	67.5 ± 12.9	2.00	664 ± 146	667 ± 147	5.58 ± 1.57
Generic	70.3 ± 15.6	2.00	652 ± 136	654 ± 137	5.51 ± 1.63	
Fed	Brand- name	71.2 ± 10.2	2.50	697 ± 171	699 ± 173	5.40 ± 1.34
Generic	82.3 ± 17.1	3.50	696 ± 154	698 ± 155	5.37 ± 1.32	

Data are presented as mean \pm standard deviation for Cmax, AUC, and $t\frac{1}{2}$, and as median for Tmax.

Table 2: Pharmacokinetic Parameters of Total Naloxone (20 mg dose) in Healthy Subjects[3][8]



Condition	Formulati on	Cmax (ng/mL)	Tmax (h)	AUC0-t (h <i>ng/mL</i>)	AUC0-∞ (hng/mL)	t½ (h)
Fasting	Brand- name	89.3 ± 20.6	1.00	547 ± 104	552 ± 104	6.59 ± 1.77
Generic	85.6 ± 23.4	1.00	538 ± 131	543 ± 133	6.00 ± 1.88	
Fed	Brand- name	62.0 ± 18.4	2.00	528 ± 135	532 ± 137	7.81 ± 2.74
Generic	63.6 ± 19.5	2.50	522 ± 129	527 ± 130	7.65 ± 2.45	

Total naloxone refers to naloxone and its main metabolite, naloxone-3 β -D-glucuronide. Data are presented as mean \pm standard deviation for Cmax, AUC, and $t\frac{1}{2}$, and as median for Tmax.

Pharmacokinetics in Special Populations

- Renal Impairment: In patients with end-stage renal disease (ESRD), plasma concentrations of both oxycodone and naloxone are elevated.[12][13] Haemodialysis can remove approximately 10% of an administered oxycodone dose.[14][15] The elimination half-life of oxycodone is significantly shorter during a 4-hour haemodialysis period (3.9 h) compared to periods without haemodialysis (5.7 h).[14][15] Despite this, studies suggest that oxycodone can be used at usual doses in patients requiring dialysis due to its relatively short half-life and the absence of unconjugated active metabolites.[14][15]
- Hepatic Impairment: Plasma concentrations of both oxycodone and naloxone are also
 elevated in patients with hepatic impairment, with naloxone concentrations being affected to
 a greater extent.[9][12] Caution is advised when administering the combination to patients
 with mild hepatic impairment, and it is contraindicated in those with moderate to severe
 hepatic impairment.[9]
- Geriatric Patients: As with many medications, dose selection for elderly patients should be cautious, typically starting at the lower end of the dosing range to account for a higher likelihood of decreased hepatic, renal, or cardiac function.[12]

Experimental Protocols



The following provides a detailed methodology for a representative single-dose, open-label, randomized, two-period crossover bioequivalence study.

Study Design

- Objective: To compare the pharmacokinetic profiles, bioavailability, and safety of a generic and a brand-name formulation of oxycodone/naloxone PR 40 mg/20 mg tablets.
- Design: The study was divided into two separate trials: one under fasting conditions and one under fed conditions. Both were open-label, randomized, single-dose, two-period crossover studies.[3]
- Phases: Each trial consisted of a screening period, two treatment periods separated by a 7day washout period, and a follow-up visit.[3]

Subject Population

- Participants: Healthy adult male and female subjects.[7] For the described study, 36 healthy
 Chinese subjects were enrolled for each trial (fasting and fed).[3][4]
- Inclusion Criteria: Typical criteria include age (e.g., 18-45 years), body mass index (BMI) within a specified range, and good health as determined by medical history, physical examinations, and laboratory tests.
- Exclusion Criteria: Common exclusions include pregnancy or lactation, history of allergies to the study drugs, significant medical conditions (especially gastrointestinal, cardiovascular, hepatic, or renal), history of substance abuse, and use of other medications that could interfere with the study drugs.[3][4]

Dosing and Administration

- Fasting Study: Subjects fasted for at least 10 hours before and 4 hours after drug administration.[3]
- Fed Study: Subjects consumed a standardized high-fat, high-calorie breakfast 30 minutes before drug administration.[3]



- Drug Administration: Subjects received a single oral dose of either the generic or brandname oxycodone/naloxone PR 40 mg/20 mg tablet with water.
- Naltrexone Blockade: To block the pharmacological effects of oxycodone and reduce adverse events in healthy volunteers, an opioid antagonist like naltrexone may be administered before and after the study drug.[3]

Pharmacokinetic Blood Sampling

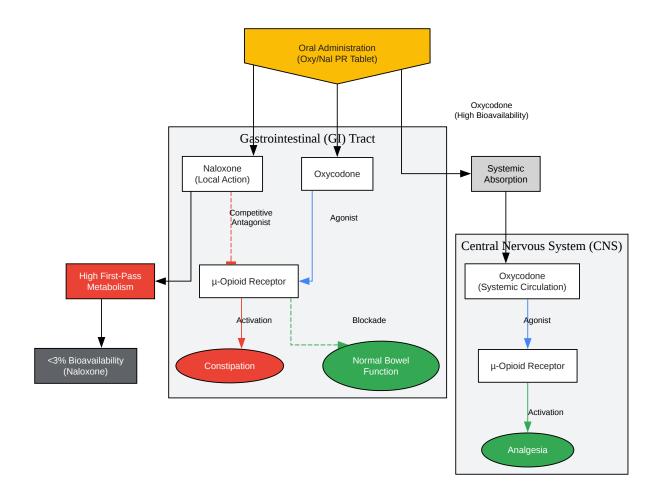
- Schedule: Venous blood samples were collected in tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours).[3]
- Processing: Plasma was separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.

Analytical Methods

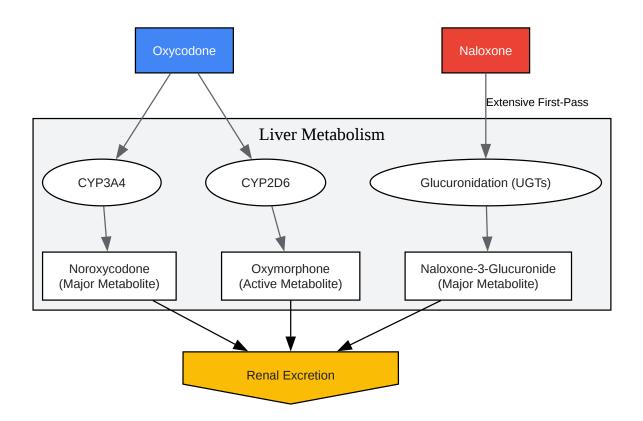
- Technique: Plasma concentrations of oxycodone, naloxone, and naloxone-3-glucuronide were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14][15]
- Quantification: Due to the very low plasma concentrations of naloxone, its main metabolite (naloxone-3-glucuronide) is often measured, and the results are reported as "total naloxone".
 [3]
- Validation: The analytical method was validated according to regulatory guidelines, with linear ranges established for each analyte (e.g., 0.1–100 ng/mL for oxycodone and 0.2–200 ng/mL for total naloxone).[4] Precision and accuracy were confirmed to be within acceptable limits.[4]

Mandatory Visualizations Signaling and Mechanism of Action

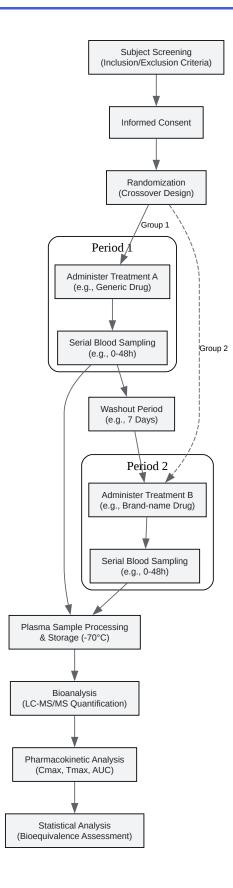




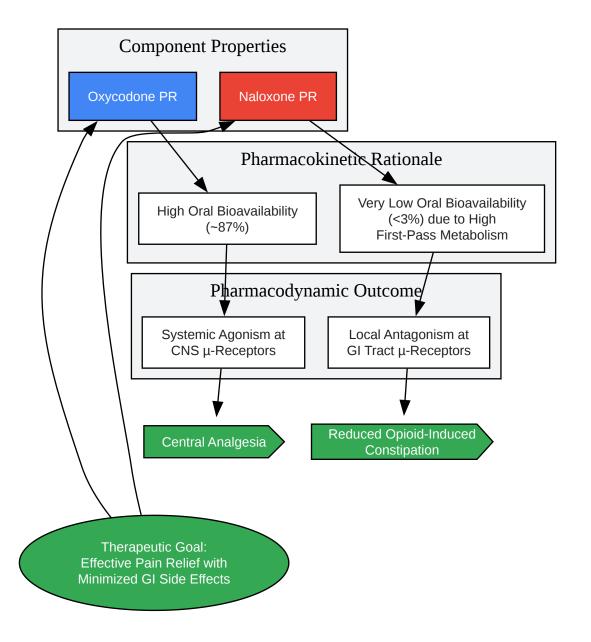












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